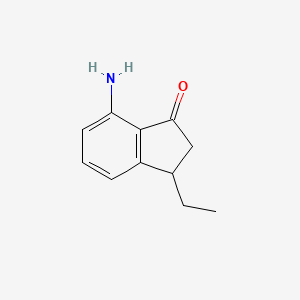

7-Amino-3-ethyl-indan-1-one

Description

Historical Context and Evolution of Indanone Chemistry Research

The exploration of indanone chemistry dates back to the early 20th century, with initial publications on the preparation of 1-indanones appearing in the 1920s. nih.govresearchgate.net One of the earliest described methods involved the cyclization of hydrocinnamic acid to yield unsubstituted 1-indanone (B140024). nih.gov Another early synthesis, published in 1927, utilized the reaction of phenylpropionic acid chloride with aluminum chloride. nih.gov Since these initial discoveries, the field has undergone intensive development, driven by the recognition of the indanone core in numerous biologically active compounds. nih.govresearchgate.net

Early methods for synthesizing 2-indanone (B58226) included the distillation of the calcium salt of o-phenylenediacetic acid and the acid-catalyzed dehydration of an indene (B144670) glycol. orgsyn.org Over the decades, research has expanded to include a wide array of synthetic methodologies, such as the Friedel-Crafts acylation, Nazarov cyclization, and various metal-catalyzed reactions, reflecting the evolution of synthetic organic chemistry. nih.govmdpi.com This has led to the generation of a diverse library of substituted indanone derivatives with a broad spectrum of potential applications. nih.gov

Significance of the Indanone Scaffold as a Fundamental Building Block in Synthetic Chemistry

The indanone framework is a crucial building block in synthetic chemistry due to its versatile reactivity and its presence in a multitude of biologically active molecules and natural products. rsc.orgsioc-journal.cn The core structure, consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, allows for various chemical modifications at multiple positions. This adaptability makes it an ideal starting point for constructing more complex fused- and spirocyclic frameworks. rsc.org

The synthetic utility of 1-indanones is particularly noteworthy in the development of pharmaceuticals and agrochemicals. nih.gov For instance, the well-known drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone core. nih.govmaterialsciencejournal.org Furthermore, indanone derivatives are employed as intermediates in the synthesis of a wide range of compounds, including those with anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.gov The ability to readily functionalize the indanone scaffold has made it a target of significant interest for the development of novel organic materials, such as dyes and components for organic light-emitting devices (OLEDs). rsc.orgsioc-journal.cn

Overview of Advanced Academic Research Trends in Substituted Indan-1-one Derivatives

Current academic research on substituted indan-1-one derivatives is focused on several key areas, driven by the quest for novel therapeutic agents and advanced materials. A significant trend involves the design and synthesis of multi-target-directed ligands, particularly for neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.netbohrium.com Researchers are creating hybrid molecules that combine the indanone scaffold with other pharmacophores to inhibit multiple pathological pathways simultaneously. nih.govbohrium.com

Another major research direction is the development of novel catalytic methods for the synthesis of indanones. This includes the use of rhodium, palladium, and other transition metals to catalyze annulation and carbonylation reactions, offering more efficient and selective routes to complex indanone structures. iyte.edu.tracs.org There is also a growing interest in "green chemistry" approaches, utilizing non-conventional energy sources like microwaves and ultrasound to drive the synthesis of indanones, aiming for more environmentally benign processes. mdpi.com Furthermore, the synthesis of spiro- and fused-ring systems derived from indanones is an active area of investigation, leading to the creation of structurally diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science. rsc.org

Rationale for Comprehensive Investigation of 7-Amino-3-ethyl-indan-1-one within a Scholarly Framework

A comprehensive investigation of this compound is warranted due to the unique combination of structural features within the molecule, suggesting potential for novel chemical reactivity and biological activity. The presence of an amino group at the 7-position and an ethyl group at the 3-position on the indanone core introduces specific electronic and steric properties that can significantly influence its behavior in chemical reactions and biological systems.

The amino group, a powerful electron-donating group, can modulate the reactivity of the aromatic ring and the ketone functionality. This makes it a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The ethyl group at the 3-position introduces a chiral center, opening up avenues for stereoselective synthesis and the investigation of enantiomer-specific properties. Given that many biologically active indanone derivatives are substituted, a detailed study of this specific compound could provide valuable insights into structure-activity relationships and lead to the discovery of new compounds with therapeutic potential.

Research Scope and Objectives of the Proposed Academic Inquiry

A proposed academic inquiry into this compound would aim to systematically explore its chemical synthesis, physical properties, and potential applications. The primary objectives of such a study would be:

To develop and optimize a high-yielding and stereoselective synthetic route to this compound. This would involve exploring various synthetic strategies and reaction conditions to achieve the desired product with high purity and in good yield.

To fully characterize the spectroscopic and physicochemical properties of the synthesized compound. This would include detailed analysis using techniques such as NMR, IR, and mass spectrometry to confirm its structure and elucidate its electronic and conformational properties.

To investigate the reactivity of the amino and keto functionalities. This would involve subjecting the compound to a range of chemical transformations to explore its potential as a building block for the synthesis of more complex molecules.

To conduct a preliminary in vitro screening of the compound and its derivatives for potential biological activity. Based on the known pharmacological profiles of other substituted indanones, this screening could focus on areas such as anticancer, anti-inflammatory, or neuroprotective activities.

This focused research program would contribute to the fundamental understanding of substituted indanones and could lay the groundwork for the development of new chemical entities with valuable properties.

Data Tables

Table 1: Key Synthetic Approaches to the Indanone Core

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reference |

| Friedel-Crafts Acylation | 3-Arylpropionic acids or acid chlorides | Lewis acids (e.g., AlCl₃), Brønsted acids | nih.govorgsyn.org |

| Nazarov Cyclization | Divinyl ketones | Acid catalysts | nih.gov |

| Rhodium-Catalyzed Carbonylative Arylation | Alkynes, Arylboroxines | Rhodium catalyst, CO atmosphere | iyte.edu.tr |

| Palladium-Catalyzed C-H Annulation | o-Bromobenzaldehydes, Norbornenes | Palladium catalyst | acs.org |

| Intramolecular Cyclization (Green Chemistry) | 3-Arylpropionic acids | Triflic acid, Microwaves/Ultrasound | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

7-amino-3-ethyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H13NO/c1-2-7-6-10(13)11-8(7)4-3-5-9(11)12/h3-5,7H,2,6,12H2,1H3 |

InChI Key |

HZDJHSSCIRXHHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=O)C2=C1C=CC=C2N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 7 Amino 3 Ethyl Indan 1 One and Analogs

Strategic Approaches to Indanone Core Construction

The formation of the indanone skeleton is a pivotal step in the synthesis of a wide array of complex molecules. Various strategic approaches have been developed to achieve this, ranging from classical intramolecular cyclizations to modern catalytic methods.

Intramolecular Cyclization Reaction Pathways

Intramolecular cyclization remains a cornerstone for the synthesis of indanones. This approach typically involves the formation of the five-membered ring by creating a new carbon-carbon bond between an aromatic ring and a tethered side chain.

The intramolecular Friedel-Crafts acylation is a classic and widely used method for constructing the indanone ring system. acs.org This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropionic acid or its corresponding acyl chloride, in the presence of a Lewis or Brønsted acid.

Recent advancements have focused on developing milder and more catalytic versions of this reaction. For instance, metal trifluoromethanesulfonates, such as scandium(III) triflate (Sc(OTf)₃), have been shown to be effective catalysts for the intramolecular Friedel-Crafts acylation of benzyl (B1604629) Meldrum's acid derivatives, leading to polysubstituted 1-indanones under mild conditions. acs.orgnih.govacs.org This method offers advantages in terms of operational simplicity and the versatility of the cyclization precursors. acs.org The use of Meldrum's acid derivatives is advantageous as they are stable, easily prepared, and can be readily functionalized. nih.govuwaterloo.ca

Microwave-assisted intramolecular Friedel-Crafts acylation has also emerged as an environmentally benign method, allowing for the synthesis of 1-indanones in good yields with reduced reaction times. nih.govnih.gov Furthermore, the use of superacids like triflic acid (TfOH) can promote the sequential domino one-pot synthesis of indenoindoles from ethyl cinnamate, an arene, and an aryl hydrazine (B178648), where an indanone derivative is formed as a key intermediate. rsc.org

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and substrate scope. While strong acids like polyphosphoric acid and sulfuric acid have been traditionally used, modern methods often employ Lewis acids like aluminum chloride (AlCl₃), niobium pentachloride (NbCl₅), and various metal triflates to achieve the desired transformation. nih.govresearchgate.netcdnsciencepub.com For example, NbCl₅ can act as both a reagent to convert carboxylic acids to acyl chlorides and as a catalyst for the subsequent Friedel-Crafts cyclization at room temperature. researchgate.net

Table 1: Comparison of Catalysts in Intramolecular Friedel-Crafts Acylation for Indanone Synthesis

| Catalyst | Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ | Benzyl Meldrum's Acid | Refluxing CH₃NO₂ | Good | acs.orgnih.gov |

| Tb(OTf)₃ | 3-Arylpropionic Acid | 250 °C | Up to 74% | nih.govbeilstein-journals.org |

| AlCl₃ | 3-Arylpropionyl Chloride | Dichloromethane | Good | nih.gov |

| NbCl₅ | 3-Arylpropionic Acid | Room Temperature | Good | researchgate.net |

This table provides a summary of various catalytic systems used in Friedel-Crafts acylation for indanone synthesis, highlighting the diversity of applicable precursors and conditions.

Transition-metal-catalyzed intramolecular hydroacylation of 2-alkenylbenzaldehydes presents an atom-economical route to the indanone framework. chinesechemsoc.orgresearchgate.net This reaction involves the activation of a C-H bond and the subsequent addition of an alkene to an aldehyde, forming a new C-C bond. chinesechemsoc.org Rhodium and nickel complexes are commonly employed catalysts for these transformations. chinesechemsoc.orgresearchgate.net For instance, nickel(0)/N-heterocyclic carbene systems can catalyze the hydroacylation of o-allylbenzaldehyde derivatives to yield 1-indanones in high yields. beilstein-journals.org

A significant advancement in this area is the development of catalyst-controlled regioselective carboacylation. By carefully selecting the transition-metal catalyst, it is possible to control the regioselectivity of the cyclization of 2-styryl ketones to furnish either 2- or 3-substituted indanones. chinesechemsoc.org For example, nickel catalysts can selectively produce 3-substituted indanones, while rhodium catalysts lead to the formation of 2-substituted indanones from the same starting material. chinesechemsoc.org This divergent synthesis offers a powerful tool for creating a variety of substituted indanones. chinesechemsoc.org

Metal-free hydroacylation methods have also been developed as a greener alternative. L-proline, for example, can serve as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde, providing good to excellent yields of indanones. rsc.org

Table 2: Catalyst Control in Regiodivergent Carboacylation of 2-Styryl Ketones

| Catalyst System | Product Type | Regioselectivity | Reference |

|---|---|---|---|

| Nickel (Ni) | 3-Substituted Indanone | High | chinesechemsoc.org |

This table illustrates the power of catalyst control in directing the regiochemical outcome of the carboacylation reaction to selectively form different substituted indanone isomers.

Carbonylative cyclization offers another powerful strategy for the synthesis of indanones, involving the incorporation of a carbonyl group during the ring-closing process. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has proven to be an effective method, producing indanones in good to excellent yields. acs.orgorganic-chemistry.org This reaction typically proceeds via the formation of an acylpalladium intermediate, followed by intramolecular acylpalladation of a neighboring double bond. acs.org

Transition metal complexes, including those of lithium, nickel, and palladium, have been utilized as catalysts in the carbonylative cyclization of carboxylic acid esters to form 1-indanones with high efficiency. nih.govbeilstein-journals.org Microwave-accelerated protocols for palladium(0)-catalyzed carbonylative cyclization of unsaturated aryl bromides and chlorides have also been developed, significantly reducing reaction times. researchgate.net

A notable feature of some carbonylative cyclization methods is the use of CO surrogates. For example, N-formylsaccharin can be used as a source of carbon monoxide in a palladium-catalyzed reductive and carbonylative cyclization of methylenecyclopropanes to afford indanone derivatives. researchgate.net

Table 3: Key Features of Carbonylative Cyclization Methods for Indanone Synthesis

| Catalyst | Substrate | CO Source | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Unsaturated Aryl Iodide | CO gas (1 atm) | Good to excellent yields | acs.org |

| Li, Ni, Pd complexes | Carboxylic Acid Ester | CO gas | High efficiency (88-92%) | nih.govbeilstein-journals.org |

| Pd(0) | Unsaturated Aryl Bromide/Chloride | Mo(CO)₆ (in situ) | Microwave-accelerated, rapid | researchgate.net |

This table highlights different approaches to carbonylative cyclization, showcasing the variety of catalysts, substrates, and carbon monoxide sources that can be employed.

Contemporary Annulation and Cascade Reaction Techniques

Modern synthetic chemistry has seen the emergence of powerful annulation and cascade reactions for the construction of complex molecular architectures from simple starting materials in a single operation. These strategies have been successfully applied to the synthesis of indanones and their fused derivatives.

Annulation reactions involving 1-indanones have been utilized to build various fused- and spiro-carbo/heterocyclic compounds. rsc.orgrsc.org For instance, a palladium-catalyzed olefination followed by an ethylene (B1197577) glycol-promoted aldol-type annulation cascade allows for the one-pot synthesis of multisubstituted 1-indanones. liv.ac.uk This cascade process involves an initial Heck reaction to install an enol functionality, which then undergoes an intramolecular aldol-type reaction. liv.ac.uk

Cascade reactions can lead to the formation of highly functionalized indanone scaffolds with excellent stereoselectivity. A base-promoted vinylogous annulation cascade of alkylidene malononitriles with cyclopentene-1,3-diones, followed by a reduction sequence, provides access to densely functionalized 3-hydroxyindanone derivatives. researchgate.net This strategy is notable as it involves the construction of the aromatic ring of the indanone system. researchgate.net

Photochemical reaction cascades have also been employed to create strained polycyclic frameworks from indanone precursors. rsc.org These reactions can proceed through a series of cycloadditions and ring-openings to generate complex structures with multiple stereogenic centers. rsc.org

Exploration of Multi-Component and Domino Reaction Sequences for Indanone Assembly

Multi-component reactions (MCRs) and domino reactions offer significant advantages in terms of efficiency and atom economy by combining several transformations in a single pot without the isolation of intermediates. nih.govrsc.orgnih.gov These strategies have been harnessed for the synthesis of complex indanone-containing structures.

A TfOH-promoted sequential domino one-pot synthesis has been developed to construct indenoindoles, where the formation of an indanone derivative is a key step in a sequence that includes intermolecular Friedel–Crafts alkylation and intramolecular acylation. rsc.org Another example is a four-component reaction that yields indenopyridine-spirocyclic systems in a metal-free, green approach. rsc.org

Domino reactions can also be initiated from relatively simple starting materials to build the indanone core. For example, a Heck-reduction–cyclization–alkylation (HRCA) methodology allows for the synthesis of 2-substituted 1-indanones from diazonium salts and methyl vinyl ketone under mild conditions. nih.govbeilstein-journals.org Furthermore, Rh-catalyzed domino carboannulation of diazabicyclic alkenes with 2-cyanophenylboronic acid provides a pathway to indanone derivatives. beilstein-journals.org

The strategic design of multi-component and domino reactions allows for the rapid assembly of molecular complexity, making them highly valuable tools in the synthesis of diverse indanone analogs.

Precision Introduction of Amino and Ethyl Substituents

The precise and controlled introduction of substituents, particularly at the C3 and C7 positions of the indanone scaffold, is a significant synthetic challenge. The methodologies employed must address issues of regioselectivity (placement of the group) and, for the C3 position, stereoselectivity (spatial orientation).

Achieving the desired 7-amino substitution pattern requires highly regioselective methods to avoid functionalization at other positions on the aromatic ring. One effective strategy involves the regioselective oxidation of an N-acetylated precursor. For instance, N-indan-4-yl-acetamide can be oxidized with potassium permanganate, followed by acidic hydrolysis to yield 7-aminoindan-1-one in good yield. researchgate.net This method leverages the directing effect of the acetamido group to achieve oxidation at the desired C7 position. Another approach involves a multi-step sequence starting from an appropriately substituted precursor, such as the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions to produce a 7-haloindanone. researchgate.net The halogen can then be converted to an amino group via methods like the Sandmeyer reaction or palladium-catalyzed amination. researchgate.net

More recent advancements utilize visible-light-promoted reactions for C-H amination. nih.gov These methods can generate nitrogen-centered radicals from aryl amines, which then undergo regioselective C-H functionalization, offering a modern approach to installing the amino group directly. nih.gov

The introduction of the ethyl group at the C3 position is typically achieved through the alkylation of an indanone enolate or related reactive intermediate. Tandem reactions, such as a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization, allow for the construction of functionalized alkylidene indanones, which can be subsequently reduced to afford the 3-alkyl derivative. nih.gov

Since the C3 position of 3-ethyl-7-amino-indan-1-one is a stereocenter, controlling its absolute configuration is paramount for producing enantiomerically pure compounds. Asymmetric synthesis provides the most direct route to such molecules.

A powerful strategy involves the enantioselective [3 + 2] annulation of aromatic aldimines with alkenes, catalyzed by chiral half-sandwich scandium catalysts. nih.gov This method achieves ortho-C(sp²)-H activation to construct chiral 1-aminoindanes with high levels of regio-, diastereo-, and enantioselectivity (up to >19:1 dr and 99:1 er). nih.gov By carefully tuning the steric properties of the chiral ligand, it is possible to achieve diastereodivergent synthesis, providing access to both cis and trans diastereomers from the same starting materials. nih.gov

Other approaches include the diastereoselective synthesis of related aminobicyclo[4.3.0]nonane systems through one-pot multi-bond-forming processes. rsc.org These sequences can involve a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing enyne metathesis, and a hydrogen-bond-directed Diels-Alder reaction, demonstrating the power of tandem catalysis in building complex, stereodefined scaffolds. rsc.org N-Heterocyclic Carbene (NHC) catalysis has also been employed in the diastereoselective synthesis of cis-2-amino-3-hydroxyindanones, highlighting another catalytic tool for controlling stereochemistry in related systems. beilstein-journals.org

In a multifunctional molecule like 7-Amino-3-ethyl-indan-1-one, the presence of both a nucleophilic amino group and an electrophilic ketone necessitates the use of protecting groups to achieve chemoselectivity during synthesis. organic-chemistry.orgwiley-vch.de A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted side reactions. organic-chemistry.orgnumberanalytics.com

The amino group is commonly protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) derivative. numberanalytics.comug.edu.pl The choice of protecting group is critical and depends on the reaction conditions planned for subsequent steps. numberanalytics.com

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic and nucleophilic conditions but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). ug.edu.pl This makes it ideal for syntheses involving base-catalyzed reactions, such as the alkylation of the C3 position.

Fmoc Group: This group is stable to acidic conditions but is cleaved by bases, typically piperidine (B6355638) in DMF. ug.edu.pl

Table 1: Common Protecting Groups in Aminoindanone Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

|---|---|---|---|---|---|

| Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Stable to base, nucleophiles, hydrogenation |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Stable to acid, hydrogenation |

| Ketone | Acetal/Ketal | - | Ethylene glycol, acid catalyst | Acidic (e.g., aqueous HCl) | Stable to base, nucleophiles, organometallics |

Development and Optimization of Novel Synthetic Routes

The creation of novel and efficient synthetic routes to the indanone core is an active area of research, focusing on the design of advanced catalytic systems and the meticulous optimization of reaction parameters to maximize yield and purity.

Palladium-catalyzed reactions are central to many modern strategies for constructing the indanone framework. acs.orgresearchgate.net These methods often involve the carbonylation and cyclization of appropriately substituted aromatic precursors. bohrium.comacs.org The design of the catalytic system, particularly the choice of palladium precursor and the ancillary ligands, is crucial for the reaction's success.

Ligands play a multifaceted role: they stabilize the metal center, modulate its electronic and steric properties, and influence the catalytic activity and selectivity. nih.govbohrium.com For example, in the palladium-catalyzed carbonylation to form indanones, N-Heterocyclic Carbene (NHC) ligands have been shown to be highly effective, enabling the reaction to proceed without the need for an external directing group. acs.org In other systems, phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are employed. liv.ac.uk

The choice of ligand can even act as a switch to control reaction pathways. In a study on carbonylative synthesis, using tricyclohexylphosphine (B42057) (PCy₃) as the ligand favored the formation of isoquinoline-1,3(2H,4H)-diones, whereas switching to 1,4-bis(diphenylphosphino)butane (B1266417) (DPPB) selectively produced indanones from the same starting materials. researchgate.net This demonstrates the profound effect of ligand structure on the outcome of the catalytic cycle. researchgate.net In some cases, a ligand-free system, where palladium nanoparticles are generated in situ, has also been developed for indenone synthesis. bohrium.com

Table 2: Examples of Catalytic Systems for Indanone Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| PdCl₂, Na₂CO₃, TBAB (ligand-free) | Three-component Carbonylation | In situ formation of palladium nanoparticles; proceeds under CO atmosphere. | bohrium.com |

| Pd(OAc)₂, dppp | Heck-Aldol Annulation | One-pot synthesis of multisubstituted 1-indanones in ethylene glycol. | liv.ac.uk |

| Pd(TFA)₂, IPr (NHC ligand) | C(sp³)–H Carbonylation | No directing group or external oxidant required; operates at 1 atm of CO. | acs.org |

| Pd(acac)₂, DPPB | Carbonylative Cyclization | Ligand choice controls selectivity between indanone and isoquinolinedione formation. | researchgate.net |

Optimizing reaction conditions is a critical step to ensure a synthetic route is efficient, reproducible, and scalable. whiterose.ac.uksigmaaldrich.com Key parameters that are systematically varied include temperature, solvent, and pressure. whiterose.ac.uk

Temperature: Reaction temperature significantly affects reaction rates and can influence selectivity. For many palladium-catalyzed cyclizations to form indanones, temperatures in the range of 100-110 °C are optimal. bohrium.comresearchgate.net Lower temperatures may lead to slow or incomplete conversion, while excessively high temperatures can cause decomposition of reactants, catalysts, or products.

Solvent: The choice of solvent can impact reactant solubility, catalyst stability, and the reaction mechanism itself. Aprotic polar solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) are commonly used in palladium-catalyzed carbonylations. bohrium.comresearchgate.net In one study, ethylene glycol was found to not only act as a solvent but also to actively promote the aldol-type annulation step in a cascade reaction to form 1-indanones. liv.ac.uk

Pressure: For reactions involving gaseous reagents, such as carbon monoxide (CO) in carbonylation reactions, pressure is a critical variable. These reactions are often run under a CO atmosphere, ranging from balloon pressure (~1 atm) to higher pressures (e.g., 10 bar). bohrium.comacs.orgresearchgate.net The CO pressure can influence the rate of the carbonylation step and affect the stability of the catalytic intermediates.

Modern approaches to reaction optimization often employ Design of Experiments (DoE) or Bayesian optimization algorithms to systematically and efficiently explore the parameter space, moving beyond the traditional "one factor at a time" method. whiterose.ac.ukucla.edu These techniques allow for the identification of optimal conditions with fewer experiments, accelerating the development of robust synthetic procedures. ucla.edunih.gov

Adherence to Green Chemistry Principles in Synthetic Route Design

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of pharmaceutical intermediates and fine chemicals. nih.govinnovareacademics.in These principles advocate for methodologies that reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. kharagpurcollege.ac.inacs.org While specific literature on green synthetic routes for this compound is not extensively detailed, the strategies for the synthesis of the foundational 1-indanone (B140024) scaffold provide a clear framework for how these principles are applied. The focus lies on improving core reactions like the intramolecular Friedel-Crafts acylation, which is a common method for creating the indanone ring system. nih.govbeilstein-journals.org

Advancements in Energy Efficiency and Reaction Conditions

Traditional methods often require harsh conditions, such as high temperatures and long reaction times, which are not aligned with green chemistry goals. nih.gov The application of microwave and ultrasound technologies can overcome these limitations. A comparative study on the synthesis of 5-methoxy-1-indanone (B147253) from 3-(4-methoxyphenyl)propionic acid demonstrates the profound impact of the energy source on reaction efficiency. mdpi.com

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Methoxy-1-indanone

| Entry | Method | Solvent | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Conventional | Neat | 120 | 180 | 10 |

| 2 | Ultrasound | Neat | 80 | 120 | 25 |

This table is generated based on data from a study on non-conventional methodologies for 1-indanone synthesis. nih.govmdpi.com

Development of Environmentally Benign Catalytic Systems

The choice of catalyst is fundamental to green synthetic design. The ideal catalyst is highly selective, efficient, and reusable, and avoids the use of toxic or heavy metals. kharagpurcollege.ac.in

Metal-Free Catalysis: A significant advancement is the development of metal-free catalytic systems. For example, L-proline, an inexpensive and environmentally benign amino acid, has been used to catalyze the intramolecular hydroacylation of 2-vinylbenzaldehydes to yield indanone scaffolds with good to excellent yields. rsc.orgrsc.org This approach provides a greener alternative to transition-metal-catalyzed methods, which often involve costly and polluting metals. rsc.org

Recyclable Catalysts: The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry. beilstein-journals.org Metal triflates have been used in triflate-anion-containing ionic liquids for microwave-assisted intramolecular Friedel-Crafts acylations. This system allows for the synthesis of 1-indanones in good yields, and the metal triflate can be recovered and reused without a significant loss of catalytic activity. beilstein-journals.org Similarly, β-cyclodextrin has been employed as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives in water, offering a mild, non-toxic, and reusable catalytic system. mdpi.com

Table 2: Examples of Green Catalytic Systems in Indanone Synthesis

| Catalyst | Reaction Type | Key Green Advantage | Reference |

|---|---|---|---|

| L-proline | Intramolecular Hydroacylation | Metal-free, environmentally benign catalyst. | rsc.orgrsc.org |

| Metal Triflates in Ionic Liquid | Intramolecular Friedel-Crafts Acylation | Catalyst is recoverable and reusable. | beilstein-journals.org |

Atom Economy and Safer Reagents

The principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, is critical for waste prevention. acs.org The direct dehydrative cyclization of 3-arylpropionic acids to form 1-indanones is a prime example of this principle in action. This one-step reaction produces water as the only byproduct. nih.gov It is inherently greener than the alternative two-step process involving the conversion of the acid to an acid chloride, a process that generates a significant amount of toxic and corrosive waste. nih.gov

Furthermore, replacing hazardous reagents is a priority. Classic Friedel-Crafts reactions often employ stoichiometric amounts of strong acids like triflic acid, which is highly corrosive. nih.gov The development of solid-supported catalysts, such as silica (B1680970) gel-supported triflic acid, offers a more manageable and potentially recyclable alternative under solvent-free conditions. nih.gov Solvent-free reactions, where solid reactants are ground together, represent an ideal scenario, completely eliminating the need for auxiliary substances and directly addressing waste prevention and safety. innovareacademics.intandfonline.com

Advanced Chemical Reactivity and Transformative Chemistry of 7 Amino 3 Ethyl Indan 1 One

Functional Group Interconversions on the Indanone Skeleton

The indanone core of 7-Amino-3-ethyl-indan-1-one is ripe for a variety of chemical modifications, allowing for the selective transformation of its constituent functional groups.

Reactivity Profiles of the Indanone Carbonyl Group

The ketone at the C-1 position is a primary site for nucleophilic attack. Its reactivity is standard for an aryl ketone, though potentially modulated by the electronic effects of the amino and ethyl groups on the aromatic ring. Key transformations include:

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 7-Amino-3-ethyl-indan-1-ol. This transformation creates a new stereocenter at C-1, leading to the formation of diastereomers. The choice of reducing agent determines the stereochemical outcome. Sodium borohydride (B1222165) would produce a mixture of diastereomers, while more sterically demanding reagents or catalytic hydrogenation with specific catalysts could favor the formation of one diastereomer over the other.

Condensation Reactions: The ketone can undergo condensation reactions with primary amines and their derivatives. For instance, reaction with hydroxylamine (B1172632) hydrochloride would yield the corresponding oxime, and reaction with hydrazine (B178648) derivatives would produce hydrazones. These reactions are fundamental for further functionalization or for characterization purposes.

Organometallic Additions: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols. This allows for the introduction of a wide range of alkyl, alkenyl, or aryl substituents at the C-1 position, further expanding the molecular complexity.

Wittig Reaction: The carbonyl can be converted into an exocyclic double bond (a methylene (B1212753) group, for example) via the Wittig reaction, providing a route to 7-amino-3-ethyl-1-methyleneindane.

A summary of these potential reactions is presented below.

Table 1: Representative Transformations of the Carbonyl Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Oximation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone |

| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

Diverse Transformations of the Amino Moiety

The primary aromatic amino group at the C-7 position is a versatile handle for a wide array of chemical transformations. Its nucleophilic character and its ability to be converted into a diazonium salt are the cornerstones of its reactivity.

Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(3-ethyl-1-oxoindan-7-yl)acetamide. This transformation is often used as a protecting strategy or to modulate the electronic properties of the aromatic ring.

Alkylation: While direct alkylation can be difficult to control and may lead to overalkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary or tertiary amines.

Diazotization and Sandmeyer Reactions: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts it into a diazonium salt. This intermediate is highly valuable and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities that are otherwise difficult to install directly on an aromatic ring.

Table 2: Transformations via Diazonium Salt Intermediate

| Reagent | Introduced Functional Group | Product Class |

|---|---|---|

| Copper(I) Chloride (CuCl) | -Cl | Chloroindanone |

| Copper(I) Bromide (CuBr) | -Br | Bromoindanone |

| Copper(I) Cyanide (CuCN) | -CN | Cyanoindanone |

| Water (H₂O), heat | -OH | Hydroxyindanone |

Chemical Modifications and Reactivity of the Ethyl Side Chain

The ethyl group at the C-3 position is the least reactive functional part of the molecule under typical ionic reaction conditions. The C-H bonds of the ethyl group are generally robust. However, the carbon atom attached to the benzene (B151609) ring is a benzylic position, which opens up the possibility for free-radical reactions. Under conditions of radical initiation (e.g., using N-bromosuccinimide with light or a radical initiator), selective halogenation at the benzylic position could potentially occur, yielding 7-Amino-3-(1-bromoethyl)-indan-1-one. This reaction would create a second stereocenter, further complicating the stereochemistry of the products. However, such reactions are often less selective than the transformations possible at the carbonyl and amino groups.

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound has three available positions for substitution: C-4, C-5, and C-6. The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the combined electronic effects of the existing substituents. masterorganicchemistry.comwikipedia.org

Amino Group (-NH₂ at C-7): This is a powerful activating group and is ortho, para-directing. libretexts.org It strongly donates electron density into the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. masterorganicchemistry.comwikipedia.org It directs incoming electrophiles to the C-6 (ortho) and C-4 (para) positions.

Acyl Group (C=O at C-1): This is a deactivating group and is meta-directing. It withdraws electron density from the ring, making substitution slower than on benzene itself. libretexts.org Its directing effect points towards the C-5 position.

Ethyl Group (-CH₂CH₃ at C-3): This is a weak activating group via an inductive effect and is ortho, para-directing.

Nucleophilic aromatic substitution is generally not feasible on this electron-rich aromatic ring unless a leaving group (like a halogen) is introduced onto the ring and activated by a strong electron-withdrawing group.

Stereochemical Dynamics and Controlled Derivatization Reactions

The presence of a stereocenter at the C-3 position, which bears the ethyl group, is a critical feature of this compound. This means the compound exists as a pair of enantiomers, (R)-7-Amino-3-ethyl-indan-1-one and (S)-7-Amino-3-ethyl-indan-1-one.

Any reaction that does not involve breaking bonds at the C-3 stereocenter will proceed with retention of configuration. For example, acylation of the amino group or electrophilic substitution on the aromatic ring will produce the corresponding (R) or (S) products if starting from an enantiomerically pure sample.

Reactions at the C-1 carbonyl group have significant stereochemical implications. For example, the reduction of the ketone to an alcohol creates a new stereocenter at C-1. Starting from a single enantiomer of the indanone, this reaction will produce a pair of diastereomers (e.g., (1R, 3R) and (1S, 3R) if starting from the (R)-enantiomer). The ratio of these diastereomers depends on the steric hindrance posed by the C-3 ethyl group, which can direct the incoming nucleophile to the less hindered face of the carbonyl. The development of stereoselective methods to control the configuration of the C-1 position is a key challenge in the synthesis of derivatives. Research into related systems, such as enantioselective Heck carbonylations to form functionalized indanones, highlights the importance of achieving high stereocontrol in modern synthetic chemistry. researchgate.net

In-depth Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key transformations can be understood from well-established principles.

The mechanism of electrophilic aromatic substitution is a two-step process. masterorganicchemistry.com First, the electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.org The positive charge in this intermediate is delocalized across the ring and, crucially, onto the nitrogen atom of the amino group, which provides significant stabilization. In the second, fast step, a base removes a proton from the carbon atom that bears the new electrophile, restoring aromaticity. masterorganicchemistry.com

For nucleophilic addition to the carbonyl group, the mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. In a subsequent step, this alkoxide intermediate is protonated (e.g., by the solvent or during acidic workup) to yield the final alcohol product. The stereochemical course of this addition is dictated by the relative accessibility of the two faces of the planar carbonyl group, as described by models like Felkin-Anh or Cram's rule, with the existing stereocenter at C-3 influencing the trajectory of the incoming nucleophile.

Elucidation of Reaction Pathways and Transition States

The chemical transformations of this compound are governed by the reactivity of its primary aromatic amine and the ketone within the five-membered ring. The elucidation of its reaction pathways often involves a combination of experimental studies on analogous compounds and computational modeling.

One of the principal reaction pathways for the amino group involves diazotization, a well-established transformation for aromatic amines. For the closely related compound 7-aminoindan-1-one, conversion to 7-haloindanones proceeds via a Sandmeyer reaction. researchgate.net This pathway involves the initial reaction of the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I)-catalyzed reaction to introduce a halide. researchgate.net The transition states for such reactions, particularly the nitrogen-nitrogen bond formation and the subsequent displacement of dinitrogen, are key to understanding the reaction mechanism.

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in mapping these reaction pathways. chemmethod.comrjptonline.org By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. These calculations help in visualizing the geometry of transition states—the highest energy point along the reaction coordinate—and in determining the activation energy barrier. For instance, in reactions involving the ketone, such as aldol (B89426) or Knoevenagel condensations, DFT can model the approach of the nucleophile to the carbonyl carbon and the subsequent bond formations. chemmethod.com

Other potential pathways for this compound include:

N-Alkylation or N-Acylation: The amino group can act as a nucleophile, reacting with alkyl halides or acyl chlorides. researchgate.net

Condensation Reactions: The ketone's α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions. nih.govmdpi.com The ketone itself can react with amines or other nucleophiles. sapub.org

Domino Reactions: The molecule can undergo sequential reactions in a one-pot synthesis to build more complex fused-ring systems, such as indenoindoles, through processes like initial Friedel-Crafts reactions followed by Fischer indole (B1671886) synthesis. rsc.org

Identification and Characterization of Reaction Intermediates

The progress of a chemical reaction is marked by the formation of transient species known as intermediates. Identifying and characterizing these species is fundamental to confirming a proposed reaction mechanism.

In the Sandmeyer reaction of the 7-aminoindan-1-one analogue, the key intermediate is the 7-oxo-indan-4-yl-diazonium cation . researchgate.net Such diazonium salts are typically unstable and are generated and used in situ at low temperatures. Their characterization relies on indirect evidence, such as trapping experiments or the identity of the final products.

For reactions involving the ketone functionality, a common intermediate is the enolate ion . This species is formed by the deprotonation of the carbon atom adjacent to the carbonyl group (the α-carbon). The resulting enolate is a powerful nucleophile and is a key intermediate in aldol condensations and related C-C bond-forming reactions. nih.gov Its presence can sometimes be inferred through isotopic exchange studies (e.g., H-D exchange at the α-position).

Other plausible intermediates in the transformations of this compound include:

Imines (Schiff bases): Formed from the condensation reaction between the amino group and an aldehyde or ketone. researchgate.net

Carbene Intermediates: In certain metal-catalyzed reactions, highly reactive carbene species can be formed, leading to cyclization or insertion reactions. rsc.org

Radical Intermediates: Photochemical reactions or those involving specific radical initiators could lead to the formation of radical intermediates. beilstein-journals.org

The characterization of more stable intermediates can be achieved using spectroscopic techniques like NMR and IR, while highly reactive, short-lived intermediates are often studied using computational methods to predict their structure, stability, and spectroscopic properties. acs.orgcolab.ws

Comprehensive Kinetic and Thermodynamic Analysis of Reactions

A complete understanding of a reaction requires analysis of its kinetics (how fast it proceeds) and thermodynamics (the energy changes and position of equilibrium). While specific experimental thermodynamic and kinetic data for this compound are not widely published, the principles of such analyses can be discussed based on studies of similar compounds. rsc.orgrsc.orgacs.org

Thermodynamic Analysis: Thermodynamic analysis focuses on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) during a reaction. A negative ΔG indicates a spontaneous reaction. These parameters can be determined experimentally through calorimetry or by measuring the equilibrium constant at different temperatures. researchgate.net

Computational Analysis: In the absence of extensive experimental data, computational methods provide powerful tools for estimating both kinetic and thermodynamic parameters. acs.orgbohrium.com DFT calculations can be used to determine:

Activation Energy (Ea): The energy difference between the transition state and the reactants, which is directly related to the reaction rate constant.

Reaction Enthalpy (ΔH): The energy difference between the products and reactants.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. rjptonline.orgdergipark.org.tr A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of reactive attack. rjptonline.org

The table below presents a hypothetical set of calculated quantum chemical parameters for this compound, illustrating the type of data generated in a computational analysis.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Symbol | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 eV | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.6 eV | Relates to chemical reactivity and stability |

| Ionization Potential | I | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | A | 1.2 eV | Energy released when an electron is added |

| Chemical Hardness | η | 2.3 eV | Resistance to change in electron configuration |

| Electronegativity | χ | 3.5 eV | Power to attract electrons |

| Dipole Moment | µ | 3.1 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and not based on actual experimental or published computational results for this specific molecule. They are intended to exemplify the output of a standard DFT analysis.

Sophisticated Spectroscopic and Advanced Structural Characterization of 7 Amino 3 Ethyl Indan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insights into the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within 7-Amino-3-ethyl-indan-1-one.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

In the aromatic region, three signals are expected, corresponding to the protons on the benzene (B151609) ring. The amino group at the C7 position will significantly influence the chemical shifts of the adjacent aromatic protons due to its electron-donating nature. The proton at C6 is expected to be the most shielded, appearing at a lower chemical shift, while the protons at C4 and C5 will be deshielded to a lesser extent. The spin-spin coupling between these adjacent aromatic protons would result in characteristic splitting patterns, likely doublets and a triplet, allowing for their unambiguous assignment.

The aliphatic region of the spectrum will be characterized by signals from the ethyl group and the indanone ring protons. The ethyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of coupling with each other. The protons on the indanone ring at C2 and C3 will exhibit more complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The proton at C3, being adjacent to the chiral center, will likely appear as a multiplet. The two protons at C2 will be diastereotopic and are expected to show distinct chemical shifts and a geminal coupling constant, each being further split by the proton at C3. The amino group protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0-7.2 | d | 7.5-8.0 |

| H-5 | 6.8-7.0 | t | 7.5-8.0 |

| H-6 | 6.6-6.8 | d | 7.5-8.0 |

| NH₂ | 4.0-5.0 | br s | - |

| H-3 | 3.0-3.3 | m | - |

| H-2a | 2.8-3.0 | dd | Jgem = 16.0-17.0, Jvic = 7.0-8.0 |

| H-2b | 2.5-2.7 | dd | Jgem = 16.0-17.0, Jvic = 4.0-5.0 |

| -CH₂- (ethyl) | 1.6-1.8 | q | 7.0-7.5 |

| -CH₃ (ethyl) | 0.9-1.1 | t | 7.0-7.5 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Due to the molecule's asymmetry, a total of 11 distinct carbon signals are expected. The carbonyl carbon (C=O) of the indanone ring will be the most deshielded, appearing at the lowest field (highest ppm value).

The aromatic region will display six signals, with the carbons directly attached to the amino group (C7) and the carbonyl group (C7a) having their chemical shifts significantly influenced. The amino group will cause an upfield shift for C7, while the carbonyl group will cause a downfield shift for C7a.

The aliphatic carbons of the ethyl group and the indanone ring will appear in the upfield region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments would be instrumental in distinguishing between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT/APT) |

| C=O (C1) | 200-205 | C |

| C7a | 150-155 | C |

| C7 | 145-150 | C |

| C3a | 135-140 | C |

| C5 | 125-130 | CH |

| C4 | 120-125 | CH |

| C6 | 115-120 | CH |

| C3 | 40-45 | CH |

| C2 | 35-40 | CH₂ |

| -CH₂- (ethyl) | 25-30 | CH₂ |

| -CH₃ (ethyl) | 10-15 | CH₃ |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

To definitively assign all proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between the ethyl group's methyl and methylene protons, as well as the coupling between the protons on the indanone ring (H-2 with H-3) and within the aromatic system (H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular structure. For example, correlations from the H-4 proton to C3a and C5, and from the H-2 protons to the carbonyl carbon (C1) would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to determine the stereochemistry and conformation of the molecule. For instance, a NOESY correlation between the protons of the ethyl group and the H-4 proton would suggest a specific spatial arrangement.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₁₁H₁₃NO, the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Predicted HRMS Data for this compound:

| Ion | Molecular Formula | Theoretical Exact Mass |

| [M]⁺˙ | C₁₁H₁₃NO | 175.0997 |

| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1075 |

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

The fragmentation of this compound is expected to be influenced by the presence of the carbonyl group, the aromatic ring, the amino group, and the ethyl substituent. Key predicted fragmentation pathways include:

Loss of the ethyl group: A common fragmentation pathway for alkyl-substituted cyclic compounds is the cleavage of the alkyl group. The loss of an ethyl radical (•C₂H₅) from the molecular ion would result in a fragment ion with a mass-to-charge ratio (m/z) of 146.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation of ketones. This could lead to the loss of a CO molecule, resulting in a fragment at m/z 147.

Retro-Diels-Alder (RDA) reaction: Although less common for this specific ring system, a retro-Diels-Alder type fragmentation of the five-membered ring could occur, leading to characteristic fragment ions.

Cleavage of the amino group: Fragmentation involving the amino group could also be observed.

The analysis of these and other potential fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments where specific ions are selected and further fragmented, would provide corroborating evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

No experimental or theoretical infrared spectroscopy data for this compound was found. This information is crucial for identifying characteristic functional groups such as the primary amine (N-H stretching and bending vibrations), the carbonyl group of the ketone (C=O stretch), aromatic C-H bonds, and aliphatic C-H bonds from the ethyl and indan (B1671822) moieties.

Advanced Diffraction Methods for Definitive Structural Assignment

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

A search of crystallographic databases yielded no single-crystal X-ray diffraction data for this compound. This technique is essential for unambiguously determining the three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of a compound, as well as its absolute stereochemistry if chiral.

Powder X-ray Diffraction (PXRD) for Crystalline Phase and Polymorph Characterization

No powder X-ray diffraction patterns for this compound are available in the public domain. PXRD data is used to characterize the crystalline form of a bulk sample, identify different polymorphic forms, and determine the phase purity of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

There is no available UV-Vis spectroscopic data for this compound. This type of spectroscopy provides information about the electronic transitions within the molecule, helping to identify chromophores and understand the electronic structure, which is influenced by the aromatic ring, the ketone, and the amino group.

Rigorous Computational and Theoretical Investigations of 7 Amino 3 Ethyl Indan 1 One

Quantum Chemical Calculations Employing Density Functional Theory (DFT) and Ab Initio Methods

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods for 7-Amino-3-ethyl-indan-1-one were found in the available literature. Such calculations are fundamental for understanding a molecule's quantum mechanical properties.

Geometry Optimization and Comprehensive Conformational Analysis

Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the conformational landscape of this compound is not available. This type of analysis is crucial for identifying the most stable three-dimensional structure of the molecule.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Orbital Analysis

There is no available data on the electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions, but these values have not been reported.

Prediction of Vibrational Frequencies for IR and Raman Spectroscopic Correlation

Theoretical predictions of the infrared (IR) and Raman vibrational frequencies for this compound are not documented. This analysis would typically involve calculating the vibrational modes and comparing them to experimental spectra to confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

No studies presenting the Molecular Electrostatic Potential (MEP) map for this compound could be located. An MEP map is used to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

Theoretical Spectroscopic Prediction and Validation with Experimental Data

A comparison between theoretically predicted spectra (such as IR, Raman, UV-Vis, or NMR) and experimental data for this compound is not possible, as no such theoretical predictions have been published.

Advanced Structure-Property Relationship Studies through Computational Modeling

Detailed computational studies linking the specific structural features of this compound to its chemical or physical properties are absent from the scientific literature.

In-depth Reaction Pathway Energetics and Transition State Analysis

Due to the absence of specific experimental or computational studies on the reaction pathway energetics and transition state analysis for this compound, this section presents a theoretical analysis based on established chemical principles and computational data from analogous systems. The primary focus will be on the intramolecular Friedel-Crafts acylation, a fundamental reaction for the synthesis of the indanone core structure.

The formation of the this compound skeleton likely proceeds through the cyclization of a substituted 3-arylpropionic acid. This intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the formation of an acylium ion intermediate, which then attacks the aromatic ring to form a new carbon-carbon bond, leading to the fused ring system. The energetics of this pathway are significantly influenced by the nature and position of the substituents on the aromatic ring. lkouniv.ac.in

In the case of the precursor to this compound, the aromatic ring is substituted with an amino group. The amino group is a powerful activating group in electrophilic aromatic substitution, due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in This electron-donating effect stabilizes the carbocation intermediate formed during the cyclization, thereby lowering the activation energy of the reaction. slideshare.net The ethyl group at the 3-position, being an alkyl group, has a minor electron-donating effect through induction, which can also contribute to the stabilization of the transition state.

A plausible reaction pathway for the formation of the indanone ring is depicted below, highlighting the key transition state. The rate-determining step in electrophilic aromatic substitution is typically the formation of the sigma complex (arenium ion), as this step involves the disruption of the aromatic system. masterorganicchemistry.com

Table 1: Hypothetical Relative Energies of Intermediates and Transition States in the Intramolecular Friedel-Crafts Acylation Leading to this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (Substituted 3-arylpropionic acid) | 0 | Starting material |

| Acylium Ion Intermediate | +15 | Highly reactive electrophile |

| Transition State 1 (TS1) | +25 | Formation of the sigma complex |

| Sigma Complex (Arenium Ion) | +10 | Carbocation intermediate |

| Transition State 2 (TS2) | +12 | Deprotonation to restore aromaticity |

| Product (this compound) | -10 | Final cyclized product |

Note: The values in this table are hypothetical and for illustrative purposes only, representing a plausible energy profile for the reaction.

The transition state for the cyclization step (TS1) would involve the partial formation of the new carbon-carbon bond between the acylium ion and the aromatic ring. The geometry of this transition state is expected to be influenced by the steric bulk of the ethyl group. The amino group, being a strong ortho-, para-director, would favor the attack at the position ortho to it, leading to the formation of the 7-amino substituted indanone.

Computational studies on similar intramolecular Friedel-Crafts acylations have utilized Density Functional Theory (DFT) to model the reaction pathways and transition states. researchgate.netbcrec.id Such studies typically calculate the Gibbs free energy of activation (ΔG‡) and the reaction energy (ΔG_rxn). For an activated substrate like the precursor to this compound, the activation energy is expected to be relatively low.

Table 2: Predicted Geometrical Parameters of the Key Transition State (TS1) based on Analogous Systems

| Parameter | Predicted Value | Description |

| C-C bond forming distance | ~2.2 Å | Distance between the acylium carbon and the aromatic carbon |

| C=O bond length | ~1.25 Å | Slightly elongated compared to the acylium ion |

| Aromatic C-C bond lengths | 1.40 - 1.45 Å | Showing partial loss of aromaticity |

Note: These values are estimations based on computational studies of related electrophilic aromatic substitution reactions.

Exploration of Advanced Research Applications of Indanone Derivatives Excluding Direct Clinical/pharmacological Applications

Utility as Synthetic Intermediates for Complex Molecular Architectures

The indanone framework is a valuable starting point for the synthesis of intricate molecular structures. mdpi.comnih.gov Its inherent reactivity and the ability to introduce a wide array of functional groups make it a prized intermediate in organic synthesis. beilstein-journals.orgnih.gov For instance, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acid derivatives is a common and effective method for creating the core indanone structure, which can then be further elaborated. beilstein-journals.orgmdpi.com

Researchers have utilized indanone derivatives to build complex polyaromatic hydrocarbons and spiro compounds. nih.gov The synthesis of fluorinated polyaromatic hydrocarbons, for example, has been achieved using 1-indanone (B140024) intermediates derived from the intramolecular Friedel-Crafts acylation of corresponding acid chlorides. nih.gov Furthermore, the creation of spiro- and fused 1-indanones demonstrates the versatility of this chemical scaffold in accessing complex, three-dimensional molecular architectures. beilstein-journals.org The ability to functionalize the aromatic ring, the methylene (B1212753) group, and the ketone group of the indane-1,3-dione core allows for the construction of a diverse range of complex derivatives, including bis-thiazoles and bis-thiazolidinones. mdpi.com

Investigations in Materials Science Research

The unique electronic and structural properties of indanone derivatives have made them attractive candidates for investigation in materials science, particularly in the development of organic semiconductors and in the field of organometallic catalysis.

Application as Precursors for Organic Semiconductor Development (e.g., thin film fabrication)

Indanone derivatives are emerging as promising materials for organic electronics due to their potential as organic semiconductors. researchgate.net Vanadium (IV) complexes of 2-benzylidene-1-indanone (B110557) derivatives have been synthesized and prepared as thin films via thermal evaporation. researchgate.netscirp.org These films exhibit optical activation energies within the range of organic semiconductors, and electrical property studies reveal a semiconductor behavior. researchgate.netscirp.org At lower voltages, the current density follows an ohmic relationship, while at higher voltages, a space-charge-limited conduction (SCLC) mechanism dominates. scirp.org

Similarly, ruthenium complexes with indanone-derived ligands have been incorporated into poly(methyl methacrylate) (PMMA) to create hybrid films. researchgate.net These films demonstrate semiconductor behavior with optical band gaps that are influenced by the substituents on the ruthenium complex. nih.gov The high thermal and chemical stability of these indanone-based complexes makes them suitable for the fabrication of thin films for potential use in optoelectronic devices. researchgate.netnih.gov Furthermore, the synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives has been explored for their application as tautomeric organic semiconductors, with some derivatives showing promising hole mobility in organic field-effect transistors. rsc.org

| Metal Complex | Film Fabrication Method | Electrical Behavior | Key Findings |

| Vanadium (IV) 2-benzylidene-1-indanone | Thermal Evaporation | Semiconductor | Obeys ohmic I-V at low voltage, SCLC at high voltage. scirp.org |

| Ruthenium-indanone in PMMA | Drop-casting | Semiconductor | Band gap values are tunable by substituent modification. nih.gov |

| 3,3′-dihydroxy-2,2′-biindan-1,1′-dione | Solution Processing | Tautomeric Organic Semiconductor | Exhibits intramolecular double proton transfer; shows hole mobility. rsc.org |

Exploration as Ligands in Organometallic Catalysis

The structural features of indanone derivatives make them effective ligands in organometallic catalysis. Chiral N-heterocyclic carbene (NHC) gold(I) complexes, for instance, have been shown to catalyze the formation of indanones through the carboalkoxylation of alkynes. mdpi.com Although the enantioselectivity in some early examples was not optimal, the high yields pointed to excellent catalytic activity. mdpi.com

Hydroxyindanimine ligands, derived from indanones, have been used to synthesize novel half-sandwich chromium(III) complexes. acs.org These complexes, when activated, exhibit high activity for ethylene (B1197577) polymerization, producing high molecular weight polyethylene. The catalytic activity can be tuned by altering the steric hindrance on the nitrogen atom of the indanone-imine ligand. acs.org The versatility of indanone-based ligands is further highlighted by their use in stabilizing various transition metal complexes, creating chiral environments around the metal center, and enabling enantioselective processes. mdpi.com

Development of Novel Chemical Probes and Sensory Systems (Focus on underlying chemical mechanisms)

The reactivity of the indanone scaffold has been harnessed to create sophisticated chemical probes and sensory systems that respond to specific chemical stimuli.

Design of pH-Responsive Chemical Systems and Analysis of pH-Triggered Bond Cleavage Mechanisms

The development of pH-responsive systems is a significant area of research. While specific studies focusing solely on pH-triggered bond cleavage in 7-amino-3-ethyl-indan-1-one are not prevalent in the provided results, the broader principles of designing pH-responsive molecules can be applied. The non-enzymatic cleavage of amide bonds in peptides, for example, is highly pH-dependent and proceeds through distinct mechanisms of direct hydrolysis (scission) and intramolecular aminolysis (backbiting). rsc.org At an acidic pH of 3, both mechanisms are significant, while at neutral and basic pH, backbiting and scission dominate, respectively. rsc.org These principles of pH-dependent reaction pathways are fundamental to designing indanone-based probes where a specific bond cleavage event, triggered by a change in pH, could lead to a detectable signal.

Potential in Chemo-Sensors and Advanced Diagnostic Tools (Non-biological contexts)

Indanone derivatives are being explored for their potential in creating chemo-sensors for the detection of various analytes in non-biological contexts. Indanone-based dyes have been designed for the selective detection of anions like cyanide. researchgate.net These probes can exhibit both colorimetric and fluorescent responses, allowing for naked-eye detection. researchgate.net

Furthermore, triphenylamine (B166846) indanedione derivatives have been synthesized as aggregation-induced emission (AIE) based molecular sensors for detecting the viscosity of liquids. rsc.org These sensors show significant fluorescence enhancement in more viscous environments, making them useful for monitoring changes in the physical properties of various commercial liquids. rsc.org The development of thiosemicarbazones derived from 5,6-dimethoxy-1-indanone (B192829) has also shown promise for their use as colorimetric chemosensors, particularly for fluoride (B91410) and cyanide ions. hec.gov.pk

| Indanone Derivative | Target Analyte | Sensing Mechanism | Detection Method |

| Dicyanomethylene and salicylidene-bearing indanone | Cyanide anion | Michael addition | Colorimetric and Fluorescence. researchgate.net |

| Triphenylamine indanedione | Liquid viscosity | Aggregation-Induced Emission (AIE) | Fluorescence. rsc.org |

| 5,6-dimethoxy-1-indanone thiosemicarbazone | Fluoride and Cyanide ions | Colorimetric change | UV-Visible Spectroscopy. hec.gov.pk |

Prospective Research Directions and Emerging Challenges in Indanone Chemistry

Innovations in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a primary focus in modern chemistry. For indanone synthesis, research is shifting towards sustainable practices that minimize waste and energy consumption. Atom-economical reactions, which maximize the incorporation of atoms from reactants into the final product, are at the forefront of this shift. nih.gov

Recent advancements include transition-metal-catalyzed transformations that are chemoselective, byproduct-free, and redox-neutral. scispace.com For instance, rhodium-catalyzed tandem reactions have been developed for the one-pot synthesis of 2,3-disubstituted indanones in water, a green solvent, without the need for exogenous ligands. acs.orgorganic-chemistry.orgorganic-chemistry.org These methods offer high regio- and diastereoselectivity under mild conditions. organic-chemistry.org Other notable strategies include:

Domino Reactions: Manganese-catalyzed domino reactions of indanone derivatives with terminal alkynes provide fused tricyclic scaffolds with high atom economy. nih.gov

Photocatalysis: The use of sunlight or LEDs in photolytic reactions of indanone precursors offers a sustainable approach to creating complex heterocyclic systems. nih.gov

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single operation, such as the synthesis of indanones from phenylalkynes and aldehydes using catalytic SbF₅, reduce the need for purification of intermediates and minimize solvent waste. organic-chemistry.org

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Tandem Reaction | One-pot synthesis of 2,3-disubstituted indanones | Rhodium catalyst in water | Sustainable solvent, no exogenous ligands, mild conditions | acs.org, organic-chemistry.org |

| Manganese-Catalyzed Domino Reaction | Regioselective addition to terminal alkynes | Mn(CO)₅Br | High atom-economy, formation of multiple C-C bonds | nih.gov |

| Photodimerization | Synthesis of heterocyclic dimers | LED (λ = 405 nm) or mercury arc lamp | Uses light as a sustainable energy source | nih.gov |

| Palladium-Catalyzed Carbonylative Cyclization | Formation of chiral indanones with quaternary stereocenters | Palladium catalyst with CO | High enantiomeric ratio, good functional group tolerance | organic-chemistry.org |

Discovery of Unprecedented Reactivity and Novel Transformations of the Indanone Core